molecular formula C12H17N5O2S B2852166 2-((5-(tert-butyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide CAS No. 922006-35-7

2-((5-(tert-butyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide

Cat. No.: B2852166
CAS No.: 922006-35-7
M. Wt: 295.36
InChI Key: YOVXVFGMJOZSPY-UHFFFAOYSA-N
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Description

2-((5-(tert-butyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide is a useful research compound. Its molecular formula is C12H17N5O2S and its molecular weight is 295.36. The purity is usually 95%.
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Properties

IUPAC Name

2-[(5-tert-butyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2S/c1-12(2,3)7-5-8(18)14-10-15-16-11(17(7)10)20-6-9(19)13-4/h5H,6H2,1-4H3,(H,13,19)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVXVFGMJOZSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)NC2=NN=C(N12)SCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What synthetic routes are recommended for synthesizing 2-((5-(tert-butyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazolo-pyrimidine core followed by thioether linkage and acetamide functionalization. Key steps include:
  • Core Construction : Cyclocondensation of substituted pyrimidines with hydrazines under reflux in ethanol or DMF .
  • Thioether Formation : Reaction with thioglycolic acid derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) at 0–25°C .
  • Acetamide Introduction : Use of methylamine in anhydrous THF with catalytic triethylamine to minimize side reactions .
    Optimization strategies include solvent selection (e.g., DMF for high solubility), temperature control (60–80°C for cyclization), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is structural characterization of this compound performed post-synthesis?

  • Methodological Answer : Comprehensive characterization employs:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm proton environments and carbon frameworks (e.g., tert-butyl group at δ ~1.3 ppm in 1^1H NMR) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]+^+ for C16_{16}H21_{21}N5_5O2_2S: 364.14) .
  • X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (if crystalline) .
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm1^{-1} for the oxo group) .

Q. What initial biological screening approaches are suitable for evaluating this compound’s activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates and IC50_{50} determination .
  • Antimicrobial Screening : Broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi, referencing protocols for related triazolo-pyrimidines .
  • Cytotoxicity Testing : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of triazolo-pyrimidine derivatives?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., tert-butyl vs. propyl at position 5) using analogs from literature .
  • Orthogonal Assays : Validate activity across multiple models (e.g., in vitro enzymatic vs. cell-based assays) to rule out assay-specific artifacts .
  • Dosage Optimization : Test a broad concentration range (nM–µM) to identify biphasic responses or off-target effects .

Q. What computational strategies enhance the design of derivatives with improved target specificity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinase ATP-binding pockets) .
  • QSAR Modeling : Train models on existing bioactivity data to prioritize substituents (e.g., electron-withdrawing groups for enhanced binding) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and identify critical residue interactions .

Q. How can researchers elucidate the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) to immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish enthalpic vs. entropic contributions .
  • Cryo-EM/X-ray Co-crystallization : Resolve compound-target complexes at atomic resolution (e.g., PDB deposition) .

Q. What methodologies address low solubility or stability challenges during in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles for sustained release .
  • Accelerated Stability Testing : Monitor degradation under stress conditions (pH 1–10, 40°C/75% RH) via HPLC .

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